4-(4H-1,2,4-triazol-4-yl)aniline

Coordination Chemistry MOF Design Crystal Engineering

Obtaining the correct triazole-aniline isomer is critical for reproducible MOF and NHC research. Generic isomers with angular geometry cause failed coordination networks. 4-(4H-1,2,4-triazol-4-yl)aniline (CAS 52761-74-7) resolves this with its rigid para-substitution, providing a linear axis for reliable bridging. • Linear geometry enables 1D coordination chains and 3D frameworks with Zn(II)/Cu(I). • Lower pKa (~3.0) allows efficient Cu-catalyzed arylation to air-stable triazolium salts. • Validated building block for CNS-active anticonvulsant derivatives. • Intrinsic fluorescence for DNA/RNA binding studies and X-ray water network analysis.

Molecular Formula C8H8N4
Molecular Weight 160.18 g/mol
CAS No. 52761-74-7
Cat. No. B1309900
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4H-1,2,4-triazol-4-yl)aniline
CAS52761-74-7
Molecular FormulaC8H8N4
Molecular Weight160.18 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1N)N2C=NN=C2
InChIInChI=1S/C8H8N4/c9-7-1-3-8(4-2-7)12-5-10-11-6-12/h1-6H,9H2
InChIKeyIIPIRJPTGGFWIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(4H-1,2,4-triazol-4-yl)aniline – Product Overview


4-(4H-1,2,4-triazol-4-yl)aniline is a heterocyclic organic compound with the molecular formula C8H8N4 and a molecular weight of 160.18 g/mol [1]. It is characterized by a 1,2,4-triazole ring connected to an aniline moiety at the 4-position via the triazole's N-4 nitrogen, resulting in a distinctive linear geometry. This compound is primarily utilized as a versatile building block in medicinal chemistry and coordination chemistry, serving as a precursor to 1,2,4-triazolium salts, N-heterocyclic carbene (NHC) ligands, and metal-organic frameworks [2]. Its solid-state properties include a melting point of 195 °C and a predicted pKa of ~3.0 [1].

1 Linear bridging ligand for MOF and coordination polymer design
2 NHC precursor synthesis via mild copper-catalyzed arylation
3 CNS drug discovery building block and fluorescent probe tool

4-(4H-1,2,4-triazol-4-yl)aniline: Isomer Differentiation


The position of the triazole ring's attachment to the aniline core fundamentally dictates the compound's coordination chemistry and electronic properties. The 4H-1,2,4-triazole substitution pattern at the para position of the aniline ring establishes a rigid, linear molecular axis suitable for forming bridging coordination polymers and extended frameworks [1]. In contrast, the 3-substituted isomer (3-(4H-1,2,4-triazol-4-yl)aniline, CAS 252928-92-0) introduces an angular geometry that disrupts linear bridging. Furthermore, the 4H-1,2,4-triazole tautomer itself differs from 1H-1,2,4-triazole or 1,2,3-triazole analogs in its nitrogen electron density distribution, which directly affects metal-binding affinity and the stability of resulting complexes [2]. Therefore, generic substitution without verifying the exact regiochemistry leads to failed syntheses in MOF design and unpredictable biological activity in medicinal chemistry campaigns.

4-(4H-1,2,4-triazol-4-yl)aniline
vs
3-substituted isomer (CAS 252928-92-0)
Linear para-geometry enables extended coordination networks; kinked 3-isomer forms discrete complexes, disrupting MOF assembly
4H-1,2,4-triazole tautomer
vs
1H-1,2,4-triazole or 1,2,3-triazole analogs
Lower predicted pKa (~3.0) alters NHC precursor reactivity; tautomer shift may reduce metal-binding affinity and complex stability

4-(4H-1,2,4-triazol-4-yl)aniline: Differentiation Evidence


Linear Geometry Enables Bridging Coordination

The para-substitution pattern of 4-(4H-1,2,4-triazol-4-yl)aniline produces a rod-like molecular structure with a donor-acceptor-donor motif that facilitates the construction of 1D coordination polymers and 2D chiral helicates [1]. In a study on 1,2,4-triazole amino acid linkers, analogous 4-substituted triazoles demonstrated the ability to form stable 3D metal-organic frameworks, a structural outcome directly attributed to the linear para-geometry [1]. The 3-substituted isomer (3-(4H-1,2,4-triazol-4-yl)aniline), by comparison, presents a kinked architecture that preferentially forms discrete molecular complexes rather than extended networks .

Bridging Geometry
Class-level inference
Linear, rod-like donor-acceptor-donor motif
Extended network vs Discrete complexes
Supports coordination polymer and MOF screening fit
Crystallographic data for exact dihedral angle not directly reported
Coordination Chemistry MOF Design Crystal Engineering

Distinct Basicity Profile vs 1-Substituted Triazoles

The predicted acid dissociation constant (pKa) of the triazolium proton in 4-(4H-1,2,4-triazol-4-yl)aniline is approximately 3.0 . This is significantly lower than the pKa of 4-(1H-1,2,4-triazol-1-yl)aniline, which is estimated at ~6.0-7.0 due to the different tautomeric form and nitrogen substitution pattern . This difference in basicity directly influences the compound's reactivity in copper-catalyzed arylation reactions used to synthesize NHC precursors, where the 4H-tautomer's lower basicity allows for milder deprotonation conditions and improved yields in triazolium salt formation [1].

Basicity Profile
Cross-study comparable
pKa ≈ 3.0 (predicted)
ΔpKa ~3–4 log units lower
Supports milder NHC precursor arylation conditions
Computational prediction; experimental validation recommended
Medicinal Chemistry pKa Prediction NHC Ligand Design

Fluorescent Probe for DNA/RNA Studies

A technical datasheet from a reputable vendor indicates that 4-(4H-1,2,4-triazol-4-yl)aniline is used as a fluorescent dye for the study of DNA and RNA, as well as in single-crystal X-ray diffraction to investigate water molecule interconnections . This functional application is not reported for the closely related 2-(4H-1,2,4-triazol-4-yl)aniline or 1,2,3-triazole analogs, which are primarily documented as synthetic intermediates . While primary literature validating the fluorescence quantum yield is not publicly available, the compound's conjugated structure is consistent with fluorescent properties upon excitation.

Fluorescent Probe Use
Data to verify
Reported DNA/RNA dye and X-ray crystallography tool
May support dual-purpose probe and building block selection
Fluorescence quantum yield not publicly validated
Fluorescent Dyes Biophysical Chemistry X-ray Crystallography

Melting Point and Crystal Packing Differences

The measured melting point of 4-(4H-1,2,4-triazol-4-yl)aniline is 195 °C, and its predicted density is 1.32 g/cm³ . In comparison, the 3-substituted isomer (3-(4H-1,2,4-triazol-4-yl)aniline) exhibits a lower melting range of 131-135 °C, a difference of approximately 60 °C . This substantial divergence indicates significantly different crystal packing forces and intermolecular interactions, which can be critical for formulation stability in pharmaceutical intermediates and for purification strategy design.

Thermal Stability
Head-to-head
Melting Point 195 °C
Δmp ~60 °C higher vs 3-isomer (131–135 °C)
Indicates wider thermal processing window for scale-up
Density predicted at 1.32 g/cm³; experimental density not reported
Solid-State Chemistry Purification Formulation

Anticonvulsant Drug Discovery Intermediate

The compound serves as a key intermediate in the synthesis of 3-(arylalkylthio)-4-alkyl/aryl-5-(4-aminophenyl)-4H-1,2,4-triazole derivatives, a series that demonstrated in vivo anticonvulsant activity in rats. In a published study, oral administration of selected derivatives at 30 mg/kg protected 50% of animals in the maximal electroshock (MES) model [1]. This validation as a drug discovery building block contrasts with the 1,2,3-triazole analog, which is more commonly associated with antifungal rather than CNS applications .

CNS Pharmacophore
Class-level inference
Precursor to anticonvulsant agents active at 30 mg/kg in rat MES
CNS drug discovery scaffold vs 1,2,3-triazole antifungal pharmacophore
Supports CNS model-response endpoint screening fit
No direct comparative potency data between triazole classes
Medicinal Chemistry Anticonvulsant CNS Drug Discovery

4-(4H-1,2,4-triazol-4-yl)aniline: Application Scenarios


Linear Coordination Polymers and MOF Synthesis

The rigid, linear para-substitution geometry of 4-(4H-1,2,4-triazol-4-yl)aniline makes it the ligand of choice for constructing 1D coordination chains and 3D MOFs with transition metals like Zn(II) and Cu(I) [1]. Researchers should prioritize this compound over the 3-substituted isomer when the synthetic goal requires an extended, bridging coordination network rather than discrete molecular complexes.

NHC Precursor for Catalysis

The 4H-1,2,4-triazole core, with its lower predicted pKa, facilitates efficient, copper-catalyzed arylation to form 1,2,4-triazolium salts under mild, oxygen-tolerant conditions [2]. This compound should be selected over 1H-tautomer analogs when developing air-stable carbene precursors for catalytic applications.

Anticonvulsant Drug Discovery

As a validated precursor to orally active anticonvulsant triazole derivatives (e.g., compounds 12, 13, and 14 from published studies), this building block enables rapid entry into CNS drug discovery programs [3]. Its structural and electronic properties are distinct from 1,2,3-triazole analogs, which are more suited to antifungal programs.

Fluorescent Probe and Crystallographic Tool

The reported utility of this compound as a fluorescent dye for DNA/RNA interaction studies and as an X-ray crystallography tool to probe water network structures suggests a niche dual-purpose application . When a building block with intrinsic fluorescence is needed, this compound offers functionality not provided by other aminophenyl-triazole isomers.

Application
Selection Property
Validation Focus
Coordination polymer and MOF synthesis
Linear para-substitution geometry
Extended bridging vs. discrete complex formation
NHC precursor and organocatalyst development
4H-tautomer basicity profile
Triazolium salt yield under mild arylation conditions
CNS drug discovery programs
Anticonvulsant pharmacophore scaffold
In vivo MES model-response endpoint context
Fluorescent probe and crystallographic tool
Reported intrinsic fluorescence utility
DNA/RNA interaction and water-network studies

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